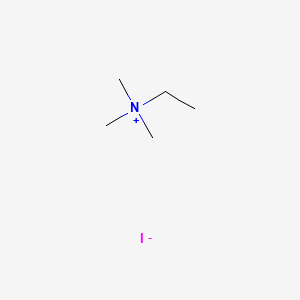

Trimethylethylammonium iodide

Description

Properties

IUPAC Name |

ethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBBUBSCOELHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883226 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-93-4 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltrimethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylethylammonium Iodide via the Menschutkin Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylethylammonium iodide, a quaternary ammonium salt, through the Menschutkin reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and the characterization of the final product. Furthermore, it explores the applications of such compounds in the realm of pharmaceutical sciences and drug development.

Introduction to the Menschutkin Reaction

The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is a fundamental method for the synthesis of quaternary ammonium salts. The reaction involves the alkylation of a tertiary amine with an alkyl halide. This process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of this guide, the synthesis of this compound is achieved through the reaction of trimethylamine with ethyl iodide. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl iodide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion serving as the leaving group.

The reaction is notably influenced by the solvent, with polar aprotic solvents significantly accelerating the reaction rate by stabilizing the forming ionic product. The choice of the alkyl halide also plays a crucial role; alkyl iodides are the most reactive, followed by bromides and then chlorides.

Synthesis of this compound

The synthesis of this compound is most directly achieved by the reaction of trimethylamine with ethyl iodide.

Reactants and Product Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Physical State |

| Trimethylamine | (CH₃)₃N | 59.11 | Gas |

| Ethyl Iodide | C₂H₅I | 155.97 | Liquid |

| This compound | C₅H₁₄IN | 215.08 | Solid |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quaternary ammonium salts.[1]

Materials:

-

Trimethylamine ((CH₃)₃N) - can be used as a solution in a suitable solvent (e.g., ethanol or THF) or condensed as a liquid at low temperatures.

-

Ethyl Iodide (C₂H₅I)

-

Anhydrous Acetone (solvent)

-

Diethyl Ether (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if refluxing)

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trimethylamine (1.0 equivalent) in anhydrous acetone. The concentration is typically in the range of 0.1 to 1.0 M. If starting with gaseous trimethylamine, it can be bubbled through the acetone. For a more controlled reaction, a pre-made solution of trimethylamine in a suitable solvent can be used.

-

Addition of Ethyl Iodide: To the stirred solution of trimethylamine, slowly add a stoichiometric equivalent or a slight excess (e.g., 1.05 equivalents) of ethyl iodide from a dropping funnel. The reaction is often exothermic, so the addition should be controlled to maintain a steady reaction temperature. An ice bath can be used to moderate the temperature.

-

Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 30-40°C) can be employed to increase the reaction rate. The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.[1] The reaction time can vary from a few hours to overnight.

-

Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture to room temperature and then in an ice bath to maximize the precipitation of the product.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.[1]

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Purification by Crystallization

For higher purity, the synthesized this compound can be further purified by crystallization.[1]

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol and water or acetone and methanol can be effective.[1]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, crystals of this compound will form. To maximize the crystal yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1]

-

Dry the crystals under vacuum.

Characterization of this compound

Physical Properties

| Property | Value |

| CAS Number | 51-93-4[2] |

| Molecular Formula | C₅H₁₄IN[2] |

| Molecular Weight | 215.08 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Melting Point | 245 °C (decomposes)[3] |

| Solubility | Soluble in water[3] |

Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides confirmation of the molecular structure. For this compound, the expected signals are:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet corresponding to the protons of the three methyl groups.

A representative ¹H NMR spectrum for ethyltrimethylammonium iodide is available.[4]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will further confirm the carbon framework of the molecule. Expected signals include:

-

A signal for the methyl carbons of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the carbons of the three methyl groups attached to the nitrogen.

Infrared (IR) Spectroscopy:

Applications in Research and Drug Development

Quaternary ammonium salts, such as this compound, are valuable compounds in the pharmaceutical industry and drug development.[8] Their primary application is as phase-transfer catalysts (PTCs).[9][10][11]

Phase-Transfer Catalysis:

Many organic reactions require the interaction of reactants that are soluble in immiscible liquid phases (e.g., an aqueous phase and an organic phase). PTCs facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The quaternary ammonium cation forms an ion pair with an anion in the aqueous phase, and this lipophilic ion pair can then migrate into the organic phase to react with the substrate.[11] This methodology is considered a green chemistry approach as it can reduce the need for harsh organic solvents and may allow for the use of water as a solvent.[12]

The use of quaternary ammonium salts as PTCs is crucial in the synthesis of various active pharmaceutical ingredients (APIs).[8][13] By enabling efficient and selective chemical transformations, these catalysts contribute to the development of novel therapeutic agents.

Visualizing the Process

Reaction Mechanism

Caption: The SN2 mechanism of the Menschutkin reaction.

Experimental Workflow

Caption: A general experimental workflow for the synthesis.

Phase-Transfer Catalysis Cycle

Caption: The role of a quaternary ammonium salt in phase-transfer catalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. ETHYLTRIMETHYLAMMONIUM IODIDE | 51-93-4 [amp.chemicalbook.com]

- 4. ETHYLTRIMETHYLAMMONIUM IODIDE(51-93-4) 1H NMR [m.chemicalbook.com]

- 5. Trimethyl vinyl ammonium iodide [webbook.nist.gov]

- 6. Tetramethylammonium iodide [webbook.nist.gov]

- 7. Tetramethylammonium iodide(75-58-1) IR Spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. iajpr.com [iajpr.com]

- 13. nbinno.com [nbinno.com]

Thermal decomposition products of Trimethylethylammonium iodide.

An In-depth Technical Guide to the Thermal Decomposition Products of Trimethylethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of this compound. It details the predicted decomposition pathways based on established chemical principles, outlines the expected primary and secondary products, and presents representative quantitative data. Detailed experimental protocols for the characterization of the thermal decomposition process, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided. This document is intended to be a valuable resource for professionals working with quaternary ammonium salts in research, development, and pharmaceutical applications, offering insights into the thermal stability and decomposition profile of this compound.

Introduction

This compound is a quaternary ammonium salt that, like other tetraalkylammonium halides, is susceptible to thermal decomposition. Understanding the thermal stability and the nature of the decomposition products is critical for its safe handling, storage, and application in various chemical processes, including its potential use in drug development and synthesis. The thermal decomposition of quaternary ammonium iodides with beta-hydrogens primarily proceeds through the Hofmann elimination reaction, which dictates the formation of the least substituted alkene. This guide will provide a detailed examination of this process for this compound.

Decomposition Pathway and Mechanism

The thermal decomposition of this compound is predicted to primarily follow the Hofmann elimination pathway, an E2 (elimination, bimolecular) reaction. In this mechanism, the iodide ion acts as a base, abstracting a beta-hydrogen from the ethyl group, leading to the formation of an alkene and a tertiary amine.

Due to the steric hindrance of the bulky trimethylammonium leaving group, the reaction follows Hofmann's rule , which predicts that the major product will be the least substituted alkene. In the case of this compound, there are beta-hydrogens only on the ethyl group. Therefore, the primary decomposition products are ethene and trimethylamine.

A competing, less favored pathway is the nucleophilic substitution (SN2) reaction, where the iodide ion attacks one of the methyl groups, leading to the formation of methyl iodide and ethyldimethylamine.

Primary Decomposition Pathway (Hofmann Elimination): (CH₃)₃N⁺CH₂CH₃ I⁻ → CH₂=CH₂ + (CH₃)₃N + HI

Secondary Decomposition Pathway (Nucleophilic Substitution): (CH₃)₃N⁺CH₂CH₃ I⁻ → CH₃I + (CH₃)₂NCH₂CH₃

The hydrogen iodide (HI) generated from the Hofmann elimination can further react with the amines present, forming ammonium iodide salts.

Quantitative Thermal Analysis Data

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Value | Notes |

| Decomposition Onset Temperature (Tonset) | ~250 - 270 °C | Estimated based on similar compounds. |

| Peak Decomposition Temperature (Tpeak) | 285 °C | |

| Primary Products (Hofmann Elimination) | Ethene, Trimethylamine | Predicted to be the major pathway (>90%). |

| Secondary Products (SN2 Substitution) | Methyl Iodide, Ethyldimethylamine | Predicted to be a minor pathway (<10%). |

Note: The product ratios are illustrative and based on the established selectivity of the Hofmann elimination. Actual yields may vary depending on experimental conditions such as heating rate and pressure.

Signaling Pathways and Experimental Workflows

Predicted Thermal Decomposition Pathway

The logical relationship of the thermal decomposition of this compound can be visualized as follows:

Caption: Predicted major and minor thermal decomposition pathways.

Experimental Workflow for Product Analysis

A typical experimental workflow for the analysis of thermal decomposition products is outlined below.

Caption: Workflow for thermal analysis and product identification.

Experimental Protocols

Detailed experimental protocols are essential for obtaining accurate and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the temperature at different percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of the process.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. Use an empty, sealed pan as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas.

-

Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 350 °C).

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with decomposition. Integrate the area under the decomposition peak to determine the enthalpy of the process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate, identify, and quantify the volatile products evolved during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 0.1-0.5 mg) into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolysis unit. Heat the sample to the desired decomposition temperature (e.g., 285 °C or a programmed temperature ramp) under an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A typical GC program would involve an initial temperature of 40 °C, held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

-

MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer for ionization and detection. The mass spectrometer is typically scanned over a mass range of m/z 15-300.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known spectra (e.g., NIST). Quantify the products by integrating the peak areas in the total ion chromatogram and using appropriate calibration standards if available.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. The decomposition is predicted to occur primarily via the Hofmann elimination pathway, yielding ethene and trimethylamine as the major products, with a decomposition temperature around 285 °C. The outlined experimental protocols for TGA, DSC, and Py-GC-MS serve as a practical guide for researchers to characterize the thermal stability and decomposition products of this and similar quaternary ammonium compounds. A thorough understanding of these properties is fundamental for the safe and effective application of this compound in scientific research and industrial processes.

Unraveling the Crystalline Architecture: A Technical Guide to the Structure of Trimethylethylammonium Iodide

A comprehensive guide for researchers, scientists, and drug development professionals on the structural determination of Trimethylethylammonium Iodide. This document outlines the experimental protocols and data interpretation central to crystallographic analysis.

Note to the Reader: Extensive searches of publicly available chemical and crystallographic databases did not yield specific experimental crystal structure data for this compound. Therefore, this guide will use the closely related and well-documented compound, Tetramethylammonium Iodide , as a detailed illustrative example. The methodologies and principles described herein are directly applicable to the structural determination of this compound, should a suitable single crystal be obtained.

Introduction

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients and related compounds, crystal structure determination is a critical step in development, influencing factors such as stability, solubility, and bioavailability. This guide provides an in-depth overview of the determination of the crystal structure of quaternary ammonium iodides, using Tetramethylammonium Iodide as a case study.

Crystallographic Data for Tetramethylammonium Iodide

The crystal structure of Tetramethylammonium Iodide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, and the key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₄H₁₂IN |

| Formula Weight | 201.05 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| a (Å) | 7.95 |

| b (Å) | 7.95 |

| c (Å) | 5.74 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 362.5 |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction of Tetramethylammonium Iodide.[1][2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic positions.

Synthesis and Crystallization

High-purity this compound is a prerequisite for growing diffraction-quality single crystals. A typical synthesis involves the quaternization of trimethylamine with ethyl iodide.

Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask, dissolve trimethylamine in a suitable solvent such as diethyl ether or acetonitrile.

-

Addition of Ethyl Iodide: Slowly add a stoichiometric amount of ethyl iodide to the solution while stirring at room temperature. The reaction is typically exothermic.

-

Precipitation: The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to obtain higher purity material.

Single Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by several methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the solvent is miscible. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the atomic arrangement in a crystal.[3]

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are often successful.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing the Workflow

The process of crystal structure determination can be visualized as a logical workflow from the initial synthesis to the final refined structure.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. The use of single-crystal X-ray diffraction, from crystal growth to structure refinement, provides the detailed atomic-level information crucial for research and development in the pharmaceutical and materials sciences. The data and protocols presented for the analogous Tetramethylammonium Iodide serve as a robust template for the future structural elucidation of the title compound.

References

Solubility of Trimethylethylammonium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylethylammonium iodide, a quaternary ammonium salt, sees application in various chemical and pharmaceutical contexts. Its solubility in organic solvents is a critical parameter for its use in synthesis, formulation, and other applications. This technical guide provides a comprehensive overview of the available solubility data for this compound and its structural analogs. Due to a scarcity of precise quantitative data for this compound in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline solids, empowering researchers to generate accurate and reproducible solubility data in-house.

Introduction

Quaternary ammonium salts, such as this compound, are ionic compounds with a positively charged nitrogen atom bonded to four organic groups.[1] Their solubility is governed by a complex interplay of factors including the nature of the organic substituents, the counter-ion, the properties of the solvent, and temperature.[2][3] Understanding these factors is crucial for controlling reaction kinetics, designing purification processes, and developing stable formulations. This guide aims to collate the existing knowledge on the solubility of this compound and provide the necessary tools for its experimental determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is primarily influenced by the following factors:

-

Solvent Polarity: As ionic compounds, quaternary ammonium salts tend to be more soluble in polar solvents that can solvate the cation and anion effectively.[1][3] The principle of "like dissolves like" is a useful, albeit general, guideline.[4]

-

Temperature: The solubility of most solids, including this compound, generally increases with temperature.[2][3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal.

-

Alkyl Chain Length: The nature of the alkyl groups on the nitrogen atom influences the lipophilicity of the cation. Longer alkyl chains can increase solubility in less polar organic solvents.

-

Anion Identity: The iodide anion also plays a role in solubility through its size and ability to participate in ion-dipole interactions.[1]

A logical diagram illustrating these influencing factors is presented below.

Caption: Factors influencing the solubility of this compound.

Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Tetramethylammonium iodide | Acetone | C₃H₆O | Sparingly soluble[5][6] | Not specified | Qualitative description. |

| Tetramethylammonium iodide | Chloroform | CHCl₃ | Insoluble[5][6] | Not specified | Qualitative description. |

| Tetramethylammonium iodide | Diethyl Ether | (C₂H₅)₂O | Insoluble[5][6] | Not specified | Qualitative description. |

| Tetramethylammonium iodide | Ethanol (anhydrous) | C₂H₅OH | Soluble[5] | Not specified | Qualitative description. |

| Tetramethylammonium iodide | Ethanol | C₂H₅OH | Sparingly soluble[5][6] | Not specified | Qualitative description. |

| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 15.24 g/100g | 0 | Quantitative data.[7] |

| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 21.77 g/100g | 25 | Quantitative data.[7] |

| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 2.74 g/100g | 0 | Quantitative data.[7] |

| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 3.834 g/100g | 25 | Quantitative data.[7] |

It is important to note that terms like "sparingly soluble" are qualitative and may not be sufficient for applications requiring precise concentration control. Therefore, experimental determination of solubility is highly recommended.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, a robust and widely used technique for measuring equilibrium solubility.[5][8][9]

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

-

Desiccator

-

Evaporating dishes or other suitable containers for gravimetric analysis

-

UV-Vis spectrophotometer or HPLC (for analysis by quantification)

Experimental Workflow

The general workflow for determining the solubility using the isothermal shake-flask method is depicted below.

Caption: Experimental workflow for solubility determination.

Procedure

4.3.1. Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.[5]

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.[5]

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).[5]

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[5] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5]

4.3.2. Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed container. This step is critical to remove any undissolved microcrystals.

4.3.3. Quantification of Solute (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of the salt but high enough for efficient solvent removal.[5]

-

Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.[5]

-

The final weight represents the mass of the dissolved this compound.

4.3.4. Quantification of Solute (Instrumental Analysis):

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

This requires the preparation of a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

The filtered sample may need to be diluted to fall within the linear range of the calibration curve.

Data Analysis and Reporting

-

Gravimetric Method: Calculate the solubility as the mass of the dissolved salt per unit mass or volume of the solvent.

-

Instrumental Analysis: Determine the concentration of the salt in the saturated solution from the calibration curve, accounting for any dilutions.

-

The results should be reported in standard units such as g/100 g solvent, g/L solution, or mol/L.

-

It is essential to report the temperature at which the solubility was determined.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is limited, an understanding of the factors influencing the solubility of quaternary ammonium salts and the data available for analogous compounds can guide its application. For precise and reliable data, the isothermal shake-flask method detailed in this guide provides a robust framework for experimental determination. The generation of such data will be invaluable for the scientific and industrial communities utilizing this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tetramethylammonium iodide [chemister.ru]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylethylammonium iodide, systematically known as N,N,N-Trimethylethanaminium iodide, is a quaternary ammonium salt with the chemical formula C₅H₁₄IN. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological significance. The information presented is intended to support research and development activities in various scientific disciplines, including pharmacology and materials science.

Core Physical and Chemical Properties

This compound is a salt consisting of a positively charged trimethylethylammonium cation and an iodide anion. Its properties are largely dictated by its ionic nature and the organic groups attached to the nitrogen atom.

Physical Properties

Quantitative data for the physical properties of this compound are summarized in the table below. As a quaternary ammonium salt, it is a solid at room temperature and is generally soluble in polar solvents.

| Property | Value |

| Molecular Formula | C₅H₁₄IN |

| Molecular Weight | 215.08 g/mol |

| CAS Number | 51-93-4 |

| Appearance | White to off-white solid |

| Melting Point | 245 °C (decomposes)[1] |

| Solubility in Water | 50 mg/mL, clear, colorless solution[1] |

Chemical Properties

The chemical behavior of this compound is characteristic of quaternary ammonium salts. It is generally stable under normal conditions but can be sensitive to light.[1]

| Property | Description |

| Stability | Stable under standard conditions, but may be light-sensitive. |

| Reactivity | Undergoes typical reactions of quaternary ammonium salts, such as the Hofmann elimination when treated with a strong base. The trimethylethylammonium cation can also interact with biological targets. |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research.

Synthesis of this compound (Menschutkin Reaction)

The synthesis of this compound is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[4] In this case, ethyldimethylamine is reacted with methyl iodide, or alternatively, trimethylamine is reacted with ethyl iodide.

Reaction Workflow:

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyldimethylamine (1 equivalent) in a suitable anhydrous polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Alkyl Halide: Slowly add a stoichiometric amount of methyl iodide (1 equivalent) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by the precipitation of the solid product.[4]

-

Isolation and Purification: After the reaction is complete, the precipitated this compound can be collected by vacuum filtration. The crude product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Hofmann Elimination of this compound

A characteristic reaction of quaternary ammonium hydroxides is the Hofmann elimination, which results in the formation of an alkene and a tertiary amine upon heating. The quaternary ammonium iodide must first be converted to the hydroxide form.

Reaction Workflow:

Detailed Protocol:

-

Formation of the Hydroxide: Treat an aqueous solution of this compound with silver oxide (Ag₂O). This reaction precipitates silver iodide (AgI) and leaves the trimethylethylammonium hydroxide in solution.[5][6]

-

Filtration: Remove the silver iodide precipitate by filtration.

-

Elimination: Heat the resulting solution containing trimethylethylammonium hydroxide. The elimination reaction will proceed, yielding ethene gas and trimethylamine.[5][6] The less substituted alkene (ethene in this case) is the major product, following the Hofmann rule.[7][8]

Spectroscopic Data

Expected ¹H NMR Spectrum

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet corresponding to the protons of the three methyl groups attached to the nitrogen.

Expected ¹³C NMR Spectrum

-

A signal for the methyl carbons of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the carbons of the three methyl groups attached to the nitrogen.

Crystal Structure

Detailed crystallographic data for this compound is not widely published. However, related quaternary ammonium iodides have been studied. For instance, the crystal structure of tetraethylammonium iodide has been determined to have a distorted wurtzite lattice.[9] It is expected that this compound would also form a crystalline solid with a defined lattice structure.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the trimethylethylammonium cation . Quaternary ammonium compounds are known to interact with various biological targets.

Interaction with Acetylcholine Receptors

The trimethylethylammonium cation is structurally similar to the neurotransmitter acetylcholine and can interact with nicotinic acetylcholine receptors (nAChRs).[10][11] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

The interaction of quaternary ammonium cations with the nAChR binding site is thought to involve a cation-π interaction with aromatic amino acid residues, such as tryptophan, in the receptor's binding pocket.[10][12]

Simplified Signaling Pathway:

This interaction can lead to either agonistic (activation) or antagonistic (blocking) effects, depending on the specific subtype of the nAChR and the nature of the quaternary ammonium compound.[13]

Conclusion

This compound is a quaternary ammonium salt with well-defined chemical characteristics. While specific quantitative physical and spectral data are not extensively documented in publicly available literature, its synthesis and reactivity follow predictable pathways for its chemical class. The biological activity of its cation, particularly its interaction with nicotinic acetylcholine receptors, makes it a compound of interest for further investigation in neuroscience and pharmacology. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this and related compounds.

References

- 1. ETHYLTRIMETHYLAMMONIUM IODIDE | 51-93-4 [amp.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 6. byjus.com [byjus.com]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 9. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 10. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cations mediate interactions between the nicotinic acetylcholine receptor and anionic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylethylammonium Iodide (CAS Number 51-93-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylethylammonium iodide, with the CAS number 51-93-4, is a quaternary ammonium salt.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known biological activities. The information is intended to support research and development activities involving this compound. As a quaternary ammonium salt, it is a biochemical reagent that can be used as a biological material or organic compound for life science related research.[3]

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[4] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 51-93-4 | [2] |

| Molecular Formula | C5H14IN | [2] |

| Molecular Weight | 215.08 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 285 °C (decomposes) | [4] |

| Solubility | Soluble in water | [5] |

| Purity | >98.0% (Typical) | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Menschutkin reaction, which involves the alkylation of a tertiary amine (trimethylamine) with an alkyl halide (ethyl iodide).

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethylamine (C₃H₉N)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous acetone (solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known molar amount of trimethylamine in anhydrous acetone.

-

Addition of Ethyl Iodide: Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution of trimethylamine using a dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a steady reaction temperature. An ice bath can be used to cool the reaction flask if necessary.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.

-

Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture in an ice bath to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified this compound under vacuum.

Experimental Protocol: Purification by Recrystallization

For higher purity, the synthesized this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (95%) or a mixture of ethanol and water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol or a suitable solvent mixture in an Erlenmeyer flask.

-

Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of this compound will form. To maximize the crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be adapted for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of water and acetonitrile with a suitable buffer or ion-pairing reagent.

-

Detection: A UV detector at a low wavelength (e.g., 210 nm) for indirect detection, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for direct detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The expected ¹H NMR spectrum would show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the trimethylammonium group.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the trimethylethylammonium cation. The expected mass-to-charge ratio (m/z) for the cation (C₅H₁₄N⁺) would be approximately 88.17.

Biological Activity and Mechanism of Action

This compound, as a quaternary ammonium compound, is expected to exhibit activity at cholinergic receptors. Studies on structurally similar compounds suggest that it likely acts as an agonist at nicotinic acetylcholine receptors (nAChRs).

One study evaluated the agonist properties of ethyl-trimethylammonium on various nicotinic receptors and found that it was a full agonist for the α7 subtype.[6] The charged nitrogen is the essential feature for a neuronal receptor agonist.[6] Choline was also found to be a full agonist for the α7 subtype, while the hydroxyl group was non-permissive for other receptor subtypes.[6]

The proposed mechanism of action involves the binding of the trimethylethylammonium cation to the agonist binding site on the nAChR, which is a ligand-gated ion channel. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations, primarily Na⁺ and Ca²⁺, through the open channel causes depolarization of the cell membrane, leading to a cellular response.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at a nicotinic acetylcholine receptor.

Caption: Proposed mechanism of this compound at a nicotinic acetylcholine receptor.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Toxicology and Safety

Limited toxicological data is available for this compound. However, data for the structurally similar compound tetramethylammonium iodide indicates that it is a skin and strong eye irritant and is toxic by ingestion.[7] The intraperitoneal LD50 in mice for tetramethylammonium iodide is 30 mg/kg, causing tremor, convulsions, and dyspnea.[7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.

Applications

This compound has applications in various fields of research and industry:

-

Dye-sensitized solar cells (DSSC): It is used as a material in the electrolyte of DSSCs.

-

Pharmaceutical Intermediates: It can serve as a building block in the synthesis of more complex pharmaceutical compounds.

-

Biochemical Reagent: Due to its interaction with cholinergic systems, it can be used as a tool compound in neuroscience and pharmacology research to study nicotinic acetylcholine receptors.[3]

Conclusion

This compound is a quaternary ammonium salt with interesting chemical and biological properties. Its synthesis is straightforward, and it can be purified to a high degree. Its likely activity as a nicotinic acetylcholine receptor agonist makes it a useful tool for researchers in the fields of neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N,N,N-Trimethylethanaminium iodide | CAS#:51-93-4 | Chemsrc [chemsrc.com]

- 4. alfachemic.com [alfachemic.com]

- 5. China Ethyltrimethylammonium Iodide CAS No.: 51-93-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. An evaluation of neuronal nicotinic acetylcholine receptor activation by quaternary nitrogen compounds indicates that choline is selective for the alpha 7 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylethylammonium Iodide

This technical guide provides a comprehensive overview of Trimethylethylammonium iodide, a quaternary ammonium salt with applications in chemical synthesis and research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and analysis.

Physicochemical Properties

This compound, also known as Ethyltrimethylammonium iodide, is a quaternary ammonium salt. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H14IN | [1][2][3] |

| Molecular Weight | 215.08 g/mol | [1][2] |

| CAS Number | 51-93-4 | [1][2] |

| Appearance | White to Almost white powder to crystal | [3] |

| Purity | >98.0% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, triethylamine is reacted with ethyl iodide to form the quaternary ammonium salt.

Materials:

-

Triethylamine ((C2H5)3N)

-

Ethyl iodide (C2H5I)

-

A polar aprotic solvent (e.g., acetone, acetonitrile)

-

Anhydrous conditions

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triethylamine in an anhydrous polar aprotic solvent. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ethyl Iodide: To the stirred solution of triethylamine, slowly add a stoichiometric equivalent of ethyl iodide. The reaction is exothermic, so the addition should be controlled to maintain a steady temperature.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of the solid product, this compound, which is generally sparingly soluble in the solvent.

-

Isolation of the Product: Once the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to maximize precipitation.

-

Filtration and Washing: The solid product is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with a small amount of the cold solvent to remove any unreacted starting materials.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Analytical Methods for Characterization

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques.

HPLC is a powerful technique for assessing the purity of quaternary ammonium compounds. A common method involves ion-pair reversed-phase HPLC.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent, such as tetrabutylammonium phosphate, mixed with an organic solvent like methanol or acetonitrile.

-

Detector: A UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) can be used.[2]

-

Sample Preparation: A known concentration of the synthesized this compound is dissolved in the mobile phase and filtered before injection.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the Trimethylethylammonium cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the molecule.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. This compound is primarily used in chemical synthesis and research.[4]

Visualizations

Caption: Synthesis workflow for this compound.

References

The Hygroscopic Nature of Quaternary Ammonium Iodides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium iodides (QAI), a class of organic salts with diverse applications in pharmaceuticals, material science, and catalysis, are notoriously hygroscopic. Their propensity to absorb and retain atmospheric moisture presents significant challenges in handling, formulation, and storage, impacting their stability, purity, and performance. This technical guide provides a comprehensive overview of the hygroscopic nature of QAIs, detailing the underlying principles, influential factors, and state-of-the-art experimental methodologies for characterization. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, quantify, and mitigate the challenges associated with the hygroscopicity of these versatile compounds.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This phenomenon can occur through two primary mechanisms: absorption, where water molecules are drawn into the bulk of the material, and adsorption, where water molecules adhere to the surface. For solid materials like quaternary ammonium iodides, this interaction with atmospheric moisture can lead to a range of physical and chemical changes, including deliquescence (dissolving in the absorbed water to form a liquid solution), caking, and chemical degradation.

The hygroscopic nature of a substance is a critical parameter in the pharmaceutical industry, as the presence of water can significantly affect the stability, dissolution rate, and efficacy of active pharmaceutical ingredients (APIs). Quaternary ammonium compounds, as a class, are known to be particularly susceptible to moisture uptake, making a thorough understanding of their hygroscopic properties essential for successful drug development and formulation.

Factors Influencing the Hygroscopicity of Quaternary Ammonium Iodides

The degree to which a quaternary ammonium iodide absorbs moisture is influenced by a combination of intrinsic and extrinsic factors.

-

Anion Identity: The iodide anion contributes significantly to the overall hygroscopicity of the salt. The interaction between the anion and water molecules is a key driver of moisture sorption.

-

Crystal Structure and Polymorphism: The arrangement of ions in the crystal lattice significantly impacts the accessibility of water molecules to hygroscopic sites.[1] Different polymorphs (crystalline forms) of the same compound can exhibit varying degrees of hygroscopicity due to differences in their crystal packing and energy.[1] Amorphous forms, lacking a well-defined crystal structure, generally have a higher propensity for moisture sorption compared to their crystalline counterparts.

-

Environmental Conditions: External factors such as ambient relative humidity (RH) and temperature are critical. The Critical Relative Humidity (CRH) is a key parameter, defined as the RH at which a substance begins to absorb a significant amount of moisture from the atmosphere.[2] Below the CRH, the material will remain relatively dry. The CRH of most salts tends to decrease with increasing temperature.

Quantitative Data on the Hygroscopicity of Quaternary Ammonium Iodides

While the hygroscopic nature of quaternary ammonium iodides is widely acknowledged, comprehensive and comparative quantitative data is sparse in publicly available literature.[1] The following tables summarize the available qualitative information and provide a framework for the classification of hygroscopicity.

Table 1: Qualitative Hygroscopicity of Selected Quaternary Ammonium Iodides

| Compound Name | Chemical Formula | Qualitative Hygroscopicity |

| Tetramethylammonium Iodide | (CH₃)₄NI | Hygroscopic[1] |

| Tetrabutylammonium Iodide | (C₄H₉)₄NI | Hygroscopic[3] |

| Benzyltrimethylammonium Iodide | C₁₀H₁₆IN | Moisture absorption[4] |

| Choline Iodide | C₅H₁₄INO | Hygroscopic |

Table 2: European Pharmacopoeia Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification for the hygroscopicity of solids based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.

| Classification | Weight Gain (%) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 0.2 |

| Moderately hygroscopic | ≥ 0.2 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocols for Determining Hygroscopicity

A robust characterization of the hygroscopic properties of quaternary ammonium iodides involves a combination of analytical techniques. The most common and informative methods are detailed below.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This method provides a detailed moisture sorption-desorption isotherm, which is a plot of the equilibrium water content as a function of relative humidity.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a small amount of the quaternary ammonium iodide (typically 5-20 mg) into a sample pan.

-

Instrument Setup: Place the sample pan in the temperature- and humidity-controlled chamber of the DVS instrument. Set the temperature to a constant value, typically 25°C.

-

Drying: Initially, dry the sample under a stream of dry nitrogen (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.

Diagram of DVS Experimental Workflow:

Gravimetric Analysis

The gravimetric method is a simpler technique to determine the total moisture content of a sample. It involves measuring the mass of a sample before and after drying.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a sample of the quaternary ammonium iodide (typically 1-2 g) into a pre-weighed, dry weighing bottle.

-

Drying: Place the open weighing bottle containing the sample in a drying oven set to a suitable temperature (e.g., 105°C). The drying time will depend on the nature of the compound and its water content and should be validated to ensure all free water is removed without causing decomposition.

-

Cooling: After drying, transfer the weighing bottle to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture during cooling.

-

Weighing: Once cooled, re-weigh the weighing bottle and the dried sample.

-

Calculation: The moisture content is calculated as the percentage loss in mass.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is based on a chemical reaction between water and a specific reagent. Ionic liquids can be used as solvents in KF titration for substances that are poorly soluble in conventional solvents.[3][4]

Detailed Methodology:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to be free of ambient moisture.

-

Sample Preparation: Accurately weigh a suitable amount of the quaternary ammonium iodide sample. The sample size depends on the expected water content.

-

Titration: Introduce the sample into the titration vessel containing the KF solvent. The titration with the KF reagent proceeds automatically until all the water in the sample has reacted.

-

Calculation: The instrument's software calculates the water content based on the volume of titrant consumed.

Logical Relationships in Hygroscopicity

The hygroscopic behavior of quaternary ammonium iodides is a result of a complex interplay of several factors. The following diagram illustrates these relationships.

Conclusion and Recommendations

Quaternary ammonium iodides are inherently hygroscopic materials, a property that demands careful consideration in their handling, storage, and application. The extent of moisture uptake is governed by a combination of the compound's chemical structure, solid-state properties, and the surrounding environmental conditions.

For researchers, scientists, and drug development professionals working with these compounds, the following recommendations are crucial:

-

Storage: Store quaternary ammonium iodides in tightly sealed containers in a desiccator or a controlled low-humidity environment. Protect them from light, as some are also light-sensitive.

-

Characterization: Conduct thorough hygroscopicity testing, preferably using Dynamic Vapor Sorption (DVS), to obtain a complete moisture sorption-desorption profile. This data is invaluable for risk assessment and for developing appropriate control strategies.

-

Formulation: In pharmaceutical development, the hygroscopicity of a QAI active pharmaceutical ingredient must be addressed during formulation. This may involve the use of excipients that can mitigate water uptake or the selection of appropriate packaging with low moisture permeability.

-

Further Research: The lack of comprehensive, comparative quantitative data on the hygroscopicity of a series of quaternary ammonium iodides represents a significant knowledge gap. Further research in this area would be highly beneficial for a more predictive understanding of structure-hygroscopicity relationships.

By implementing these measures, the challenges posed by the hygroscopic nature of quaternary ammonium iodides can be effectively managed, ensuring the integrity and performance of these important chemical entities.

References

An In-depth Technical Guide to the Synthesis of Quaternary Ammonium Salts Using Haloalkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of quaternary ammonium salts (QAS) through the alkylation of tertiary amines with haloalkanes, a cornerstone reaction in organic chemistry with significant applications in the pharmaceutical and biomedical fields. This document details the underlying reaction mechanism, provides structured experimental protocols, presents quantitative data for comparative analysis, and illustrates key pathways and workflows through detailed diagrams.

Introduction

Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a halide or other anion. Their unique cationic nature, independent of pH, underpins their widespread use as disinfectants, antiseptics, surfactants, and phase-transfer catalysts. In the realm of drug development, QAS are integral to the formulation of antimicrobial agents, with well-known examples including benzalkonium chloride and cetylpyridinium chloride. The primary route for synthesizing these compounds is the Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction between a tertiary amine and a haloalkane.

The Menshutkin Reaction: Mechanism and Kinetics

The synthesis of quaternary ammonium salts from haloalkanes and tertiary amines proceeds via the Menshutkin reaction, a classic Sₙ2 process. The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the haloalkane. This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.

The rate of the Menshutkin reaction is influenced by several factors:

-

Nature of the Haloalkane: The reactivity of the haloalkane is dependent on the nature of the halogen leaving group and the structure of the alkyl group. Alkyl iodides are the most reactive, followed by bromides and then chlorides, reflecting the leaving group ability (I⁻ > Br⁻ > Cl⁻).[1] Steric hindrance around the electrophilic carbon can significantly slow down the reaction rate.

-

Structure of the Tertiary Amine: The nucleophilicity of the tertiary amine is a key determinant of the reaction rate. Electron-donating groups on the alkyl substituents of the amine increase its nucleophilicity, while sterically bulky groups can impede the approach to the haloalkane.

-

Solvent Effects: Polar aprotic solvents, such as acetonitrile and DMSO, are known to accelerate the Menshutkin reaction.[2][3] These solvents can stabilize the charged transition state, thereby lowering the activation energy of the reaction.[4] Protic solvents can solvate the amine nucleophile, reducing its reactivity.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of the Menshutkin reaction.

Data Presentation: Comparative Analysis of Reaction Yields

The yield of quaternary ammonium salts is highly dependent on the specific reactants and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Haloalkane and Tertiary Amine Structure on Reaction Yield

| Tertiary Amine | Haloalkane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-dimethyl-n-octylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 92 | [5] (paraphrased) |

| N,N-dimethyl-n-decylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 95 | [5] (paraphrased) |

| N,N-dimethyl-n-dodecylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 96 | [5] (paraphrased) |

| N,N-dimethyl-n-tetradecylamine | Benzyl chloride | Acetonitrile | 25 | 24 | 94 | [5] (paraphrased) |

| Triethylamine | Ethyl iodide | Acetonitrile | 25 | - | - | [4] |

| Pyridine | Cetyl chloride | None | 110 | 80 | - | [5] (paraphrased) |

Table 2: Influence of Solvent on Reaction Rate

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) |

| n-Hexane | 1.88 | 1 |

| Benzene | 2.27 | 13.9 |

| Diethyl ether | 4.34 | 4.0 |

| Acetone | 20.7 | 697 |

| Ethanol | 24.6 | 37.1 |

| Acetonitrile | 37.5 | 29,500 |

| DMSO | 46.7 | 44,600 |

Data adapted from studies on the Menshutkin reaction, illustrating the general trend of reaction rate acceleration in polar aprotic solvents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of two common quaternary ammonium salts.

Synthesis of Benzalkonium Chloride

Materials:

-

N,N-dimethyl-n-dodecylamine

-

Benzyl chloride

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve N,N-dimethyl-n-dodecylamine (1 equivalent) in anhydrous acetonitrile.

-

Add benzyl chloride (1.1 equivalents) to the solution at room temperature with continuous stirring.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then washed with diethyl ether to remove any unreacted starting materials.

-

The purified benzalkonium chloride is dried under vacuum to yield a white to yellowish solid.

Synthesis of Cetylpyridinium Chloride

Materials:

-

Pyridine

-

1-Chlorohexadecane (cetyl chloride)

-

Ethanol

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine pyridine (excess, acts as both reactant and solvent) and 1-chlorohexadecane (1 equivalent).

-

Heat the mixture to 110-120°C under reflux with vigorous stirring for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

-

If necessary, add a small amount of ethanol to dissolve the product and then precipitate it by adding diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Antimicrobial Mechanism and Signaling Pathways